4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride
CAS No.: 1823909-13-2
Cat. No.: VC11990128
Molecular Formula: C7H11ClN2O2S
Molecular Weight: 222.69 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823909-13-2 |
|---|---|
| Molecular Formula | C7H11ClN2O2S |
| Molecular Weight | 222.69 g/mol |
| IUPAC Name | 4-methyl-2-propan-2-ylpyrazole-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H11ClN2O2S/c1-5(2)10-7(13(8,11)12)6(3)4-9-10/h4-5H,1-3H3 |
| Standard InChI Key | IZVNXQHPCRSNAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C(C)C)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-Methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride possesses the molecular formula C₇H₁₁ClN₂O₂S and a molecular weight of 222.69 g/mol . The structure features a pyrazole ring substituted with a methyl group at position 4, an isopropyl group at position 1, and a sulfonyl chloride moiety at position 5 (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1823909-13-2 |
| Molecular Formula | C₇H₁₁ClN₂O₂S |
| Molecular Weight | 222.69 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, enabling nucleophilic substitution reactions with amines, alcohols, and thiols .
Synthesis and Reaction Optimization
Synthetic Routes
The compound is synthesized via chlorosulfonation of 4-methyl-1-isopropyl-1H-pyrazole. A patent by CN105777669A outlines a analogous method for preparing sulfonyl chloride derivatives, involving:
-
Sulfonation: Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the sulfonyl chloride group .
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Purification: Isolation via recrystallization or distillation under reduced pressure .
Table 2: Representative Reaction Conditions from Analogous Syntheses
| Parameter | Condition | Source |
|---|---|---|
| Base | K₂CO₃, NaOH, DIPEA | |
| Solvent | THF, DMF, CH₃CN | |
| Reaction Time | 12–36 hours | |
| Yield | 32–78% |
For example, the use of K₂CO₃ in THF at reflux for 36 hours achieved a 78% yield in a related sulfonamide synthesis.
Applications in Medicinal Chemistry
Antiproliferative Agents
Derivatives of this compound exhibit promising biological activity. In a study screening pyrazole-sulfonamide analogs, the following results were observed:
Table 3: Biological Activity of Pyrazole-Sulfonamide Derivatives
| Compound ID | GI₅₀ (μM) | LC₅₀ (μM) |
|---|---|---|
| MR-S1-1 | 1.70 | >100 |
| MR-S1-2 | 3.33 | >100 |
| MR-S1-3 | 16.00 | >100 |
GI₅₀ values indicate potent antiproliferative activity against cancer cell lines, while LC₅₀ values >100 μM suggest low cytotoxicity. The sulfonyl chloride intermediate is pivotal in introducing sulfonamide groups that enhance target binding .
Antibacterial and Antifungal Agents
Sulfonamide derivatives derived from this compound have shown efficacy against Staphylococcus aureus (MIC: 2–8 μg/mL) and Candida albicans (MIC: 4–16 μg/mL) . The mechanism involves inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis .
Industrial and Research Applications
Agrochemical Development
The compound is utilized in synthesizing herbicides and fungicides. For instance, sulfonylurea herbicides derived from pyrazole-sulfonamides inhibit acetolactate synthase (ALS), disrupting plant amino acid synthesis .
Material Science
In polymer chemistry, it serves as a crosslinking agent for epoxy resins, enhancing thermal stability (Tg: 120–150°C) .
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